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Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly
measure the heat changes that occur during a binding event. This allows for the determination
of key thermodynamic parameters of a biomolecular interaction, including the binding affinity
(Kd), enthalpy change (AH), entropy change (AS), and stoichiometry (n) in a single, label-free
experiment.[1][2][3] In the context of drug discovery, ITC is an invaluable tool for characterizing
the binding of small molecule inhibitors to their protein targets.[4][5]

This application note provides a detailed protocol for using Isothermal Titration Calorimetry to
study the binding of JQ1, a potent and specific small molecule inhibitor of the Bromodomain
and Extra-Terminal domain (BET) family of proteins.[6][7] BET proteins, which include BRD2,
BRD3, BRD4, and BRDT, are epigenetic "readers" that recognize acetylated lysine residues on
histones, thereby playing a crucial role in the regulation of gene transcription.[8] The
dysregulation of BET protein function has been implicated in a variety of diseases, most
notably cancer.[9][10] JQ1 competitively binds to the acetyl-lysine binding pocket of BET
bromodomains, displacing them from chromatin and subsequently leading to the
downregulation of key oncogenes like c-Myc.[6][11] Understanding the thermodynamics of this
interaction is critical for the development of improved BET inhibitors.
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Principle of the Assay

Isothermal Titration Calorimetry measures the heat released or absorbed when a ligand (in this
case, JQ1) is titrated into a solution containing a macromolecule (a BET bromodomain). The
instrument consists of a reference cell and a sample cell, both maintained at a constant
temperature. As the ligand is injected into the sample cell, the heat of the binding reaction is
detected as a temperature difference between the two cells. The instrument's feedback system
then applies power to the sample cell to return it to the same temperature as the reference cell.
The power required to maintain this thermal equilibrium is what is measured.

Each injection of the ligand results in a heat pulse that is integrated over time to yield the total
heat change for that injection. As the macromolecule becomes saturated with the ligand, the
magnitude of the heat pulses decreases until only the heat of dilution is observed. Plotting the
heat change per injection against the molar ratio of ligand to macromolecule generates a
binding isotherm. This isotherm can then be fitted to a suitable binding model to extract the
thermodynamic parameters of the interaction.

Quantitative Data Summary

The following table summarizes the thermodynamic parameters for the binding of (+)-JQ1 to
various BET bromodomains as determined by Isothermal Titration Calorimetry in published

studies.

n

Bromodom AH TAS L
. Kd (nM) (Stoichiome Reference

ain (kcal/mol) (kcal/mol)

try)
BRD4(1) ~50 - - ~1 [6]
BRD4(2) ~90 - - ~1 [6]
BRD2(1) ~150 - - - [6]
BRD3(1) ~100 - - - [6]
BRD3(2) ~90 - - - [6]
BRDT(1) ~150 - - - [6]
BRDA4(1) 115 - 382 -6.110 -10.0 - - [11]
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Note: The variability in reported values can be attributed to differences in experimental
conditions such as buffer composition, pH, and temperature.

Experimental Protocols

This section provides a detailed protocol for a typical ITC experiment to measure the binding of
JQ1 to the first bromodomain of BRD4 (BRD4(1)).

Materials and Reagents

e Protein: Purified recombinant human BRD4(1) (residues 44-168). The protein should be of
high purity (>95%) and dialyzed extensively against the ITC buffer.

e Ligand: (+)-JQ1. A stock solution of JQ1 should be prepared in 100% DMSO and then diluted
into the ITC buffer to the final working concentration. The final DMSO concentration in both
the protein and ligand solutions should be matched and kept low (e.g., <2%) to minimize
solvent effects.

o |ITC Buffer: Acommon buffer is 50 mM HEPES pH 7.4, 150 mM NaCl.[12] It is critical that the
protein and ligand are in identical buffer solutions to minimize heats of dilution. The buffer
should be degassed prior to use.

Instrument Setup

e Instrument: An automated Isothermal Titration Calorimeter (e.g., a MicroCal Auto-iTC200).
e Temperature: 25 °C.[12]
e Stirring Speed: 750 - 1000 rpm.[12]

o Reference Cell: Filled with deionized water or ITC buffer.

Experimental Procedure

e Sample Preparation:

o Prepare a 20-30 uM solution of BRD4(1) in the degassed ITC buffer.
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o Prepare a 200-300 puM solution of (+)-JQ1 in the identical, degassed ITC buffer. The ligand
concentration should be approximately 10-15 times the protein concentration.

o Ensure the final DMSO concentration is identical in both the protein and ligand solutions.

o Loading the Instrument:

o Carefully load approximately 200 pL of the BRD4(1) solution into the sample cell, avoiding
the introduction of air bubbles.

o Load approximately 40 uL of the (+)-JQ1 solution into the injection syringe.
e Titration:

o Perform an initial injection of 0.4 pL to remove any air from the syringe tip and to allow for
equilibration.[12]

o Follow with a series of 19 injections of 2 uL each, with a spacing of 120-150 seconds
between injections to allow the signal to return to baseline.[12]

o Control Experiment (Heat of Dilution):

o To accurately determine the heat of binding, a control experiment measuring the heat of
dilution is essential.

o Titrate the (+)-JQ1 solution from the syringe into the sample cell containing only the ITC
buffer (with the same matched DMSO concentration).

o The data from this control experiment will be subtracted from the main experimental data
during analysis.

Data Analysis

 Integrate the raw ITC data to obtain the heat change for each injection.

o Subtract the heat of dilution for each injection, as determined from the control experiment.
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e Plot the corrected heat change per mole of injectant against the molar ratio of JQ1 to
BRDA4(1).

« Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model)
using the analysis software provided with the instrument (e.g., MicroCal Origin).

 This fitting will yield the thermodynamic parameters: Ka (from which Kd = 1/Ka is calculated),
AH, and the stoichiometry (n). The change in entropy (AS) can be calculated using the
equation: AG = AH - TAS, where AG = -RTIn(Ka).

Visualizations

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

4 )

Sample Preparation

Grepare & Degas ITC Buffea

l

Prepare Protein Solution
(e.g., 25uM BRD4(1))

y

Prepare Ligand Solution
(e.g., 250uM JQ1)

-

ITCvEXperiment

Load Ligand into Syringe

:

Perform Titration
(e.g., 19 x 2yL injections)

[ Load Protein into Cell

-

Run Control Titratiorn
(Ligand into Buffer) )
J

Data Analysis

>Gntegrate Raw Dataa

l

Subtract Heat of Dilutio

:

Glot Binding Isotherm]

:

Git Data to Binding ModeD

Obtain Thermodynamic Parameters
(Kd, AH, n, AS)

Click to download full resolution via product page

Caption: Workflow for an Isothermal Titration Calorimetry experiment.
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Caption: Competitive binding of JQ1 to the BRD4 bromodomain.
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Caption: Simplified BET bromodomain signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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